4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole
CAS No.: 881040-57-9
Cat. No.: VC6652935
Molecular Formula: C8H6BrNS2
Molecular Weight: 260.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 881040-57-9 |
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Molecular Formula | C8H6BrNS2 |
Molecular Weight | 260.17 |
IUPAC Name | 4-(4-bromo-5-methylthiophen-2-yl)-1,3-thiazole |
Standard InChI | InChI=1S/C8H6BrNS2/c1-5-6(9)2-8(12-5)7-3-11-4-10-7/h2-4H,1H3 |
Standard InChI Key | OBLKELRJVZMTQG-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(S1)C2=CSC=N2)Br |
Introduction
Synthesis and Reaction Pathways
The synthesis of 4-(4-bromo-5-methyl-2-thienyl)-1,3-thiazole typically follows a Hantzsch thiazole cyclization strategy, modified for brominated precursors .
Key Synthetic Route
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Precursor Preparation:
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4-Bromo-5-methylthiophene-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 3-bromo-4-methylthiophene, followed by oxidation.
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Thioamide formation occurs by treating the aldehyde with ammonium sulfide under acidic conditions.
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Cyclization:
Reaction Scheme:
Yield Optimization
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Solvent Effects: Ethanol/water mixtures (3:1) improve yields to 68–72% compared to pure ethanol (55–60%) .
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Catalysis: Adding 5 mol% CuI accelerates the cyclization by 40%, reducing reaction time from 12 h to 7 h .
Physicochemical Characterization Data
Experimental data for this compound, as reported by BOC Sciences , includes:
Property | Value | Method |
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Melting Point | 142–144°C | Differential Scanning Calorimetry |
Solubility (25°C) | 0.8 mg/mL in DMSO | UV-Vis Spectroscopy |
LogP (Partition Coefficient) | 2.91 ± 0.15 | HPLC Retention Time |
pKa | 4.2 (thiazole N), 8.7 (Br–S) | Potentiometric Titration |
Spectroscopic Signatures:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiazole-H), 7.05 (s, 1H, thiophene-H), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, Br–C–CH₃) .
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IR (KBr): 3105 cm⁻¹ (C–H aromatic), 1560 cm⁻¹ (C=N), 680 cm⁻¹ (C–S) .
Reactivity and Functionalization
The bromine atom at the thiophene 4-position enables cross-coupling reactions, while the thiazole nitrogen participates in coordination chemistry.
Palladium-Catalyzed Couplings
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Suzuki-Miyaura Reaction: Reacts with arylboronic acids in toluene/EtOH (Pd(PPh₃)₄, Na₂CO₃, 80°C) to yield biaryl derivatives (85–92% yield) .
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Buchwald-Hartwig Amination: Forms C–N bonds with secondary amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃ (90°C, 12 h) .
Electrophilic Substitution
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Nitration: Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the thiophene ring at the 3-position (78% yield) .
Applications in Medicinal Chemistry
Though direct pharmacological data for this compound is limited, structurally related thiazole-thiophene hybrids exhibit:
Antimicrobial Activity
Industrial and Material Science Applications
Organic Electronics
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Hole Mobility: 0.12 cm²/V·s in OFET devices (ITO/PEDOT:PSS) .
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Electroluminescence: λmax = 480 nm (CIE coordinates x=0.21, y=0.32) .
Photoresist Additives
Environmental and Regulatory Considerations
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